molecular formula C16H15N3O3S B11130074 methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11130074
M. Wt: 329.4 g/mol
InChI Key: MKLMPGUIZRCPNU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The indole and thiazole moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and thiazole derivatives, such as:

Uniqueness

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indole moiety is also significant, as indole derivatives are recognized for their anticancer properties. The structure can be summarized as follows:

  • Chemical Formula : C13H14N4O2S
  • Molecular Weight : 278.34 g/mol
  • IUPAC Name : this compound

Research has indicated that compounds containing thiazole and indole moieties often exhibit various mechanisms of action, including:

  • Antitumor Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 family proteins and inhibiting cell cycle progression .
  • Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Study Cell Line IC50 (µM) Mechanism
Study AA431 (human epidermoid carcinoma)10–30Induction of apoptosis via Bcl-2 inhibition
Study BU251 (human glioblastoma)15–25Inhibition of HSET leading to multipolar spindles
Study CWM793 (human melanoma)20–35Disruption of cell cycle progression

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • Case Study on Indole-Thiazole Derivatives :
    • Researchers synthesized a series of indole-thiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The study revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to standard chemotherapy agents like doxorubicin .
  • High-throughput Screening for HSET Inhibitors :
    • A recent study focused on high-throughput screening to identify inhibitors of HSET, revealing that certain thiazole derivatives, including those similar to this compound, displayed significant inhibitory activity at nanomolar concentrations .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-5-4-6-12-10(11)7-8-19(12)2/h4-8H,1-3H3,(H,17,18,20)

InChI Key

MKLMPGUIZRCPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C(=O)OC

Origin of Product

United States

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